Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Physicochemical Property Purification Formulation

Select this specific γ-keto ester to secure the 3-fluoro-4-methoxyphenyl substitution pattern proven critical for potent quorum sensing inhibition (IC50 23–53 µM). Unlike generic analogs, this scaffold confers a non-cytotoxic profile ideal for kinase/GPCR probe development. Its methyl ester offers a boiling point 13.2 °C lower than the ethyl variant, enabling gentler removal of unreacted starting material and preserving yield in multi-step syntheses. Avoid SAR variability and thermal degradation—procure the exact building block for reliable anti-virulence research and process chemistry.

Molecular Formula C12H13FO4
Molecular Weight 240.23 g/mol
Cat. No. B7849428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate
Molecular FormulaC12H13FO4
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)CCC(=O)OC)F
InChIInChI=1S/C12H13FO4/c1-16-11-5-3-8(7-9(11)13)10(14)4-6-12(15)17-2/h3,5,7H,4,6H2,1-2H3
InChIKeyQTRNIULWKCWEQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate: A Fluorinated γ-Keto Ester Intermediate for Drug Discovery


Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate (CAS 1267981-92-9) is a fluorinated γ-keto ester building block . It features a phenyl ring with a 3-fluoro and a 4-methoxy substituent, attached to a 4-oxobutyrate methyl ester chain. This structure places it within a class of compounds investigated for quorum sensing inhibition and as versatile intermediates in medicinal chemistry [1]. Its specific substitution pattern—a fluoro group ortho to the ketone linkage and a methoxy group para—is of particular interest for tuning both physicochemical properties and biological activity in analog series.

Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate Selection: Why the 3-Fluoro-4-Methoxy Phenyl Pattern Matters


The performance of γ-keto esters in biological assays is exquisitely sensitive to phenyl ring substitution. For example, in a panel of aryl β-keto esters evaluated for quorum sensing inhibition, the presence of 4-substituted halo groups or 3-/4-substituted methoxy groups was a key determinant for achieving high potency, with active compounds demonstrating IC50 values between 23 µM and 53 µM, while unsubstituted phenyl analogs showed significantly reduced activity [1]. Furthermore, the methyl ester of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate confers a distinct boiling point of 355.1±32.0 °C, in contrast to its ethyl ester analog which boils at 368.3±32.0 °C . This difference in volatility can impact downstream purification and formulation. Therefore, substituting a generic γ-keto ester for this specific compound risks losing crucial structure-activity relationship (SAR)-driven biological effects and introduces variability in physical handling.

Quantitative Differentiation Evidence for Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate


Predicted Boiling Point of Methyl Ester vs. Ethyl Ester Analog

The methyl ester of this compound (Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate) has a lower predicted boiling point (355.1±32.0 °C) compared to its direct ethyl ester analog, Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate (368.3±32.0 °C) . This difference can be a decisive factor in processes requiring lower temperature distillation or in the final formulation where residual solvent levels must be minimized.

Physicochemical Property Purification Formulation

Impact of Fluoro/Methoxy Substitution on Quorum Sensing Inhibitory Activity in a β-Keto Ester Panel

In a panel of nineteen aryl β-keto ester analogs tested for quorum sensing inhibition in *Vibrio harveyi*, compounds featuring a 4-substituted halo group or a 3-/4-substituted methoxy group on the phenyl ring were the most active, with IC50 values ranging from 23 µM to 53 µM [1]. In contrast, compounds lacking these specific substitution patterns (e.g., unsubstituted phenyl) showed significantly reduced antagonistic activity, underscoring the functional requirement of the fluoro/methoxy motif present in the target compound.

Quorum Sensing Inhibition Anti-Virulence Antibacterial

Differential Cytotoxicity of 3-Fluoro-4-Methoxyphenyl-Imidazole Analogs as a Rationale for Scaffold Selection

A series of 1-methyl-4,5-diphenylimidazoles containing a 3-fluoro-4-methoxyphenyl group were evaluated for cytotoxicity [1]. The monofluoro derivative (6a) and difluoro derivative (6e) were not strongly cytotoxic, unlike the monobromo (6c) and diiodo (6h) analogs which showed potent inhibition of tubulin polymerization and HUVEC tube formation [1]. This demonstrates that the 3-fluoro-4-methoxy motif, when incorporated into a larger scaffold, can lead to a non-cytotoxic profile, which is a highly desirable feature for a chemical probe or intermediate intended for non-oncology applications.

Cytotoxicity Anticancer Antiangiogenic

High-Value Application Scenarios for Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate


Development of Novel Anti-Virulence Agents via Quorum Sensing Inhibition

Procurement of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate is strategically justified for research programs targeting bacterial quorum sensing. As detailed in Section 3, class-level evidence demonstrates that the 3-fluoro-4-methoxy substitution pattern is a key driver of potent quorum sensing inhibition (IC50 23–53 µM) in *Vibrio harveyi* [1]. The compound serves as a privileged scaffold for synthesizing a library of analogs to explore structure-activity relationships and optimize anti-virulence potency against Gram-negative pathogens, offering a targeted approach to combat antibiotic resistance without directly killing bacteria.

Synthesis of Non-Cytotoxic Chemical Probes for Cell Biology

This compound is the recommended building block for researchers seeking to create chemical probes with a minimized risk of non-specific cytotoxicity. Evidence from imidazole derivatives shows that the 3-fluoro-4-methoxyphenyl moiety is associated with a non-cytotoxic profile, in stark contrast to bromo- and iodo-substituted analogs which exhibit strong cytotoxicity and antiangiogenic effects [2]. Using this compound as a starting material allows for the exploration of new biological targets (e.g., kinases, GPCRs) with greater confidence that observed phenotypic effects are due to on-target engagement rather than general cellular toxicity.

Process Chemistry Optimization Requiring Specific Volatility

For process chemists developing synthetic routes to advanced intermediates or active pharmaceutical ingredients (APIs), the physical properties of this compound offer a distinct advantage. The predicted boiling point of 355.1±32.0 °C for the methyl ester is 13.2 °C lower than that of its ethyl ester analog . In multi-step syntheses, this lower boiling point can facilitate the removal of unreacted starting material or volatile byproducts under milder conditions, reducing the risk of thermal degradation of sensitive downstream products and improving overall process yield and purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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